Sabutoclax
Description
Sabutoclax (BI-97C1) is a synthetic, optically pure apogossypol derivative developed as a pan-BCL-2 family inhibitor. It targets anti-apoptotic proteins BCL-2, BCL-XL, MCL-1, and BFL-1/A1 with IC50 values of 0.32, 0.31, 0.20, and 0.62 µM, respectively . Its mechanism involves disrupting BH3 domain interactions, leading to caspase activation, Bax/Bak-mediated apoptosis, and downregulation of survival pathways like IL-6/STAT3 . Preclinical studies demonstrate efficacy in breast, prostate, and pancreatic cancers, particularly in overcoming drug resistance and eliminating cancer stem cells (CSCs) . This compound also synergizes with therapies like adenovirus-delivered mda-7/IL-24, enhancing cytotoxicity in colorectal and prostate cancers .
Properties
IUPAC Name |
2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153724 | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228108-65-3 | |
| Record name | Sabutoclax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABUTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Precursor Synthesis
Apogossypolone serves as the starting material for Sabutoclax synthesis. The preparation of apogossypolone from gossypol involves:
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Demethylation : Removal of methyl groups from gossypol’s aromatic rings under acidic conditions.
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Oxidative rearrangement : Conversion of the binaphthyl structure to a tricyclic framework via controlled oxidation.
Subsequent steps to functionalize apogossypolone include:
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Amide coupling : Reaction of apogossypolone’s carboxylic acid groups with (2R)-2-phenylpropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
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Protection/deprotection strategies : Transient protection of hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during amide bond formation.
Purification and Isolation
Crude this compound is purified via:
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Flash chromatography : Employing silica gel and gradient elution with ethyl acetate/hexane mixtures.
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Recrystallization : Dissolution in hot ethanol followed by slow cooling to yield crystalline product.
| Parameter | Value/Method | Source |
|---|---|---|
| Purity | >98.00% (HPLC) | |
| Crystallization Solvent | Ethanol | |
| Storage Temperature | -20°C (desiccated) |
Physicochemical Characterization
Solubility and Formulation
This compound exhibits limited aqueous solubility but is highly soluble in organic solvents:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | ≥205.6 | Room temperature |
| Ethanol | ≥98.2 | Ultrasonic assistance |
| Water | Insoluble | - |
For in vivo studies, this compound is formulated as a clear solution using:
Analytical Data
-
Spectroscopic validation :
Quality Control and Stability
| Form | Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| DMSO solution | -80°C | 6 months |
| Ethanol solution | -20°C | 1 month |
Degradation Pathways
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Hydrolysis : Susceptible to ester and amide bond cleavage under extreme pH (pH <3 or >10).
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Oxidation : Benzene rings may undergo peroxidation in the presence of light or free radicals.
Scalability and Process Optimization
Industrial-scale synthesis of this compound faces challenges due to:
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Stereochemical complexity : Requires chiral resolution or asymmetric synthesis to maintain (2R) configuration.
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Multi-step synthesis : Cumulative yield losses across protection, coupling, and deprotection steps.
Process improvements reported in preclinical studies include:
Chemical Reactions Analysis
Types of Reactions: Sabutoclax undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially enhancing its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different binding affinities and selectivities for BCL-2 family proteins .
Scientific Research Applications
Sabutoclax has a wide range of scientific research applications, including:
Cancer Research: this compound has shown significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. .
Apoptosis Studies: this compound is used to study the mechanisms of apoptosis and the role of BCL-2 family proteins in regulating cell death.
Drug Development: this compound serves as a lead compound for developing new anticancer drugs that target the BCL-2 family of proteins.
Mechanism of Action
Sabutoclax exerts its effects by mimicking BH3-only proteins, which are natural antagonists of BCL-2 family proteins. By binding to the hydrophobic groove of anti-apoptotic BCL-2 family proteins, this compound displaces pro-apoptotic proteins such as BAX and BAK. This displacement triggers the activation of caspases, leading to apoptosis. This compound also modulates the expression of various apoptosis-related proteins, including Bax, Bim, PUMA, and survivin .
Comparison with Similar Compounds
Sabutoclax vs. ABT-737
Key Findings :
This compound vs. S63845
Key Findings :
This compound vs. AT-101 (Gossypol)
Key Findings :
This compound in Combination Therapies
This compound demonstrates unique synergies:
- With Minocycline: Reduces pancreatic tumor growth by 70% in vivo via STAT3 inhibition and mitochondrial apoptosis .
- With mda-7/IL-24: Induces autophagy and NOXA/Bim-mediated apoptosis in prostate cancer .
- With Chemotherapy : Synergizes with paclitaxel in breast cancer, reducing CSC populations and tumor sphere formation .
Biological Activity
Sabutoclax, also known as BI-97C1, is a derivative of Gossypol and functions primarily as a pan-Bcl-2 family antagonist. Its biological activity has been extensively studied in various cancer models, revealing its potential as a therapeutic agent against multiple malignancies, particularly those resistant to conventional therapies. This article summarizes the findings related to the biological activity of this compound, including its mechanisms of action, efficacy in different cancer types, and relevant case studies.
This compound targets members of the Bcl-2 family, particularly Mcl-1, which is often overexpressed in various cancers and associated with resistance to apoptosis. By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways. The compound exhibits a unique ability to sensitize resistant cancer cells to chemotherapy agents such as docetaxel and dasatinib.
Key Mechanisms:
- Inhibition of Anti-apoptotic Proteins : this compound effectively inhibits Mcl-1, leading to the induction of apoptosis in cancer cells that overexpress this protein .
- Synergistic Effects : It enhances the cytotoxic effects of other chemotherapeutics by restoring apoptotic signaling pathways .
- Impact on Tumor Microenvironment : this compound has been shown to downregulate key signaling pathways involved in tumor progression and metastasis, such as HGF/c-Met signaling in prostate cancer models .
Efficacy in Cancer Models
This compound has demonstrated potent anti-tumor activity across a range of preclinical models. Below are some notable findings from various studies:
Prostate Cancer
A study using Tgfbr2 ColTKO mice demonstrated that this compound effectively inhibited tumor growth at both primary and metastatic sites. The compound was shown to restore sensitivity to apoptotic signals in CRPC cells, leading to significant tumor regression when used alone or in combination with docetaxel .
Chronic Myeloid Leukemia
In a model involving dormant blast crisis chronic myeloid leukemia stem cells, this compound sensitized these cells to dasatinib, overcoming resistance mechanisms that typically limit treatment efficacy .
Research Findings
Research has consistently highlighted the potential of this compound as an effective therapeutic agent:
- Preclinical Trials : this compound has undergone various preclinical trials demonstrating its capacity to induce apoptosis selectively in cancerous tissues while sparing normal tissues .
- Clinical Implications : Ongoing clinical trials are assessing its efficacy in patients with advanced malignancies, focusing on its role as a single-agent therapy and in combination with other treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
